molecular formula C18H22N4O2S2 B1224830 4-[[2-(Dimethylamino)-2-thiophen-2-ylethyl]amino]-5-methyl-6-thieno[2,3-d]pyrimidinecarboxylic acid ethyl ester

4-[[2-(Dimethylamino)-2-thiophen-2-ylethyl]amino]-5-methyl-6-thieno[2,3-d]pyrimidinecarboxylic acid ethyl ester

Cat. No. B1224830
M. Wt: 390.5 g/mol
InChI Key: JZEWNXLPVCBZMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[2-(dimethylamino)-2-thiophen-2-ylethyl]amino]-5-methyl-6-thieno[2,3-d]pyrimidinecarboxylic acid ethyl ester is an organosulfur heterocyclic compound, an organonitrogen heterocyclic compound, an organic heterobicyclic compound and a thienopyrimidine.

Scientific Research Applications

Synthesis and Chemical Properties

4-[[2-(Dimethylamino)-2-thiophen-2-ylethyl]amino]-5-methyl-6-thieno[2,3-d]pyrimidinecarboxylic acid ethyl ester is a compound involved in various synthetic and chemical studies. Its derivatives have been synthesized through reactions involving dimethylaminomethylene and dinucleophiles, leading to esters of pyrimidinecarboxylic acids (Schenone, Sansebastiano, & Mosti, 1990). Additionally, research has focused on synthesizing ethyl esters of thieno[2,3-d]pyrimidine-6-carboxylic acids using various methods, highlighting the compound's versatility in chemical synthesis (Santilli, Kim, & Wanser, 1971; Tumkevicius & Kaminskas, 2003).

Biological and Pharmaceutical Applications

In the realm of biological and pharmaceutical research, derivatives of this compound have shown potential. For instance, its derivatives have been evaluated for cardiotonic activity, with some showing promise as positive inotropic agents (Dorigo et al., 1996). Moreover, studies have explored its use in creating carboxyl-protecting groups in peptide chemistry, demonstrating its utility in more complex biochemical processes (Chantreux, Gamet, Jacquier, & Verducci, 1984).

Crystallography and Molecular Modeling

Crystallography and molecular modeling studies involving this compound and its derivatives have provided insights into its structural properties. These studies have been pivotal in understanding the molecular structure and potential applications in various fields, including materials science and pharmaceutical development (Ren et al., 2006).

properties

Molecular Formula

C18H22N4O2S2

Molecular Weight

390.5 g/mol

IUPAC Name

ethyl 4-[[2-(dimethylamino)-2-thiophen-2-ylethyl]amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C18H22N4O2S2/c1-5-24-18(23)15-11(2)14-16(20-10-21-17(14)26-15)19-9-12(22(3)4)13-7-6-8-25-13/h6-8,10,12H,5,9H2,1-4H3,(H,19,20,21)

InChI Key

JZEWNXLPVCBZMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N=CN=C2S1)NCC(C3=CC=CS3)N(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[[2-(Dimethylamino)-2-thiophen-2-ylethyl]amino]-5-methyl-6-thieno[2,3-d]pyrimidinecarboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
4-[[2-(Dimethylamino)-2-thiophen-2-ylethyl]amino]-5-methyl-6-thieno[2,3-d]pyrimidinecarboxylic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
4-[[2-(Dimethylamino)-2-thiophen-2-ylethyl]amino]-5-methyl-6-thieno[2,3-d]pyrimidinecarboxylic acid ethyl ester
Reactant of Route 4
Reactant of Route 4
4-[[2-(Dimethylamino)-2-thiophen-2-ylethyl]amino]-5-methyl-6-thieno[2,3-d]pyrimidinecarboxylic acid ethyl ester
Reactant of Route 5
4-[[2-(Dimethylamino)-2-thiophen-2-ylethyl]amino]-5-methyl-6-thieno[2,3-d]pyrimidinecarboxylic acid ethyl ester
Reactant of Route 6
4-[[2-(Dimethylamino)-2-thiophen-2-ylethyl]amino]-5-methyl-6-thieno[2,3-d]pyrimidinecarboxylic acid ethyl ester

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